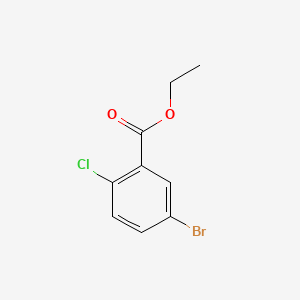

Ethyl 5-bromo-2-chlorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGWDYLEMSMUIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226919 | |

| Record name | Ethyl 5-bromo-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76008-73-6 | |

| Record name | Ethyl 5-bromo-2-chlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76008-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-bromo-2-chloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076008736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 5-bromo-2-chloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 5-bromo-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 5-bromo-2-chloro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-bromo-2-chlorobenzoate: A Key Intermediate in Pharmaceutical Synthesis

CAS Number: 76008-73-6

Introduction

Ethyl 5-bromo-2-chlorobenzoate is a halogenated aromatic ester that has emerged as a critical building block in the synthesis of complex organic molecules, most notably in the development of active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and a chlorine atom that influences the electronic properties of the benzene ring, makes it a versatile intermediate for medicinal chemists and process development scientists. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the synthesis of novel therapeutics. The strategic positioning of its functional groups allows for sequential and selective modifications, a crucial aspect in the multi-step synthesis of modern pharmaceuticals.

Physicochemical Properties and Spectroscopic Data

This compound is typically a colorless to light yellow liquid at room temperature.[1] A thorough understanding of its physical and spectral properties is essential for its correct identification, purity assessment, and use in subsequent reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 76008-73-6 | [2] |

| Molecular Formula | C₉H₈BrClO₂ | [2] |

| Molecular Weight | 263.52 g/mol | [2] |

| Appearance | Colorless to Yellow clear liquid | [1] |

| Boiling Point | 288 °C (lit.) | |

| Density | 1.55 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.56 (lit.) |

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. While a comprehensive, publicly available dataset is limited, the expected spectral features can be predicted based on its structure, and some data has been reported in commercial and public databases.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and three aromatic protons, with coupling patterns indicative of their relative positions on the benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the chlorine, bromine, and ester groups.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. Other significant peaks will correspond to C-O stretching, C-H stretching of the aromatic and aliphatic groups, and C-Cl and C-Br stretching vibrations.

-

MS (Mass Spectrometry): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. PubChem lists major m/z peaks at 219, 217, and 236, which are consistent with the isotopic pattern of bromine and chlorine.[2]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid, in the presence of an acid catalyst.[3][4]

Reaction Scheme: Fischer Esterification

Caption: Fischer Esterification of 5-bromo-2-chlorobenzoic acid.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on established methods for Fischer esterification.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-chlorobenzoic acid (1.0 eq.) in an excess of absolute ethanol (which acts as both reactant and solvent).

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 eq.) to the reaction mixture while stirring.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the final product of high purity.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1][6][7] this compound can be coupled with various arylboronic acids to introduce a new aryl group at the 5-position, while the 2-chloro substituent remains intact for potential further modification.

Caption: Suzuki-Miyaura coupling of this compound.

This selective functionalization is a key strategy in the synthesis of complex molecules where a stepwise introduction of different substituents is required.

Role in Drug Development

This compound, and its parent acid, are crucial intermediates in the synthesis of several modern pharmaceuticals, particularly the SGLT2 inhibitors used in the treatment of type 2 diabetes.

Synthesis of Dapagliflozin and Empagliflozin Precursors

The core structure of this compound is found in key intermediates for the synthesis of Dapagliflozin and Empagliflozin. Although the direct use of the ethyl ester is not always reported in patent literature, which often starts from the carboxylic acid, the ester serves as a protected form of the carboxylic acid and is a common synthetic equivalent. The synthesis of these drugs often involves a Friedel-Crafts acylation of an appropriate aromatic compound with 5-bromo-2-chlorobenzoyl chloride (derived from the corresponding acid).[8]

The resulting benzophenone intermediate is then further elaborated through a series of reactions, including reduction and glycosylation, to form the final API. The presence of the 5-bromo-2-chloro substitution pattern is essential for the final structure and biological activity of these drugs.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with significant applications in the pharmaceutical industry. Its well-defined physicochemical properties, coupled with the selective reactivity of its halogen substituents, make it an important tool for the construction of complex molecular architectures. The pivotal role of its structural motif in the synthesis of blockbuster drugs like Dapagliflozin and Empagliflozin underscores its importance in modern drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is therefore essential for researchers and scientists working in this field.

References

- [This information is not available in the provided search results.]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

- [This information is not available in the provided search results.]

- [This information is not available in the provided search results.]

- [This information is not available in the provided search results.]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

- [This information is not available in the provided search results.]

- [This information is not available in the provided search results.]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C9H8BrClO2 | CID 144749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

Ethyl 5-bromo-2-chlorobenzoate chemical properties

An In-depth Technical Guide to Ethyl 5-bromo-2-chlorobenzoate: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic ester that serves as a pivotal building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring an ester group alongside bromine and chlorine atoms on a benzene ring, imparts a distinct reactivity profile that is highly valued by researchers and drug development professionals. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role as a key intermediate in the synthesis of high-value pharmaceutical compounds. The presence of multiple reactive sites allows for its strategic incorporation into complex molecular architectures, making it an indispensable tool in the development of novel therapeutics.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈BrClO₂ | [1][2] |

| Molecular Weight | 263.51 g/mol | [1] |

| CAS Number | 76008-73-6 | [1][2] |

| Appearance | Colorless to light yellow liquid or semi-solid | [3][4] |

| Boiling Point | 288 °C (lit.) | [3] |

| Melting Point | 128-130 °C | [3] |

| Density | 1.55 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.56 (lit.) | [3] |

| LogP | 3.48 | [5] |

| InChIKey | AMGWDYLEMSMUIO-UHFFFAOYSA-N | [1][4] |

Spectroscopic Data and Analytical Characterization

The precise identification and purity assessment of this compound are accomplished through a combination of modern spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are primary tools for elucidating the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, with coupling patterns dictated by their positions relative to the bromo and chloro substituents, as well as signals for the ethyl group's methylene and methyl protons.

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key absorptions include a strong C=O stretching band for the ester carbonyl group (typically around 1720-1740 cm⁻¹) and various C-H, C-O, C-Cl, and C-Br stretching and bending vibrations.

-

Mass Spectrometry (MS) : Electron Ionization Mass Spectrometry (EI-MS) is used to confirm the molecular weight and to study the fragmentation patterns, which can provide further structural confirmation. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) results in a characteristic isotopic pattern for the molecular ion peak.[1][6]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for determining the purity of this compound. A reverse-phase (RP) HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier (like phosphoric or formic acid) has been described for its analysis.[5] This technique is scalable and can be adapted for preparative separation to isolate impurities.[5]

Synthesis and Reactivity

Synthesis

This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid.[2] The parent acid itself is an important intermediate prepared from materials like 2-chlorobenzoic acid or 5-bromo-2-aminobenzoic acid derivatives.[7][8][9] The synthesis pathway often involves a bromination step on the 2-chlorobenzoic acid scaffold, followed by the esterification reaction.[9]

The overall workflow can be visualized as follows:

Caption: General synthesis workflow for this compound.

Reactivity

The reactivity of this compound is governed by its three key structural features: the ethyl ester, the chloro substituent, and the bromo substituent on the aromatic ring.

-

Ester Group : The ester is susceptible to hydrolysis under acidic or basic conditions to yield 5-bromo-2-chlorobenzoic acid and ethanol. It can also undergo transesterification or be reduced to the corresponding alcohol.

-

Aromatic Ring and Halogens : The benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the ester and halogen substituents. The C-Br bond is generally more reactive than the C-Cl bond in reactions like nucleophilic aromatic substitution and cross-coupling reactions (e.g., Suzuki, Heck), allowing for selective functionalization at the 5-position. The dehalogenation of the parent acid has been studied, showing that the C-Br bond breaks more readily than the C-Cl bond.[9]

Caption: Reactivity profile of this compound.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate. Its primary significance lies in its application within the pharmaceutical industry.

-

Pharmaceutical Intermediate : It is a crucial starting material for the synthesis of SGLT2 inhibitors, a class of antidiabetic drugs.[7][8] Notably, it is a key intermediate in the manufacturing of Dapagliflozin and Empagliflozin , which are widely used to treat type 2 diabetes.[7][8] The synthesis of these complex molecules relies on the specific arrangement of substituents on the this compound ring to build the final drug structure.

-

Organic Synthesis : Beyond specific drug targets, it serves as a versatile reagent for creating substituted biphenyls and other complex aromatic compounds through cross-coupling reactions.[3] Its utility is recognized in the synthesis of various pharmacologically active compounds and specialty chemicals.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Esterification

This protocol describes a general laboratory procedure for the synthesis of the title compound from its corresponding carboxylic acid.

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser, add 5-bromo-2-chlorobenzoic acid.

-

Reagent Addition : Add an excess of absolute ethanol, which acts as both the solvent and the reactant.

-

Catalyst : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux : Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup : After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure.

-

Extraction : Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution (to remove unreacted acid) and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product. Further purification can be achieved by column chromatography or distillation.

Protocol 2: Analytical Characterization by HPLC

This protocol outlines a method for assessing the purity of this compound.[5]

-

Column : Newcrom R1 reverse-phase column.

-

Mobile Phase : A mixture of acetonitrile (MeCN) and water.

-

Modifier : A small amount of phosphoric acid is added to the mobile phase. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead.

-

Detection : UV detection at an appropriate wavelength.

-

Sample Preparation : Prepare a dilute solution of this compound in the mobile phase.

-

Injection : Inject a small volume of the sample solution onto the HPLC system.

-

Analysis : The retention time and peak area are used to determine the purity of the compound against a reference standard.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

GHS Hazard Statements :

-

Precautionary Statements :

-

Prevention : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[11][12]

-

Response : P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[11][12]

-

Storage : P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[11][12]

-

Disposal : P501 (Dispose of contents/container to an approved waste disposal plant).[11][12]

-

-

Personal Protective Equipment (PPE) : Always use appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[11] Handle in a well-ventilated area or a fume hood.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemWhat. (n.d.). CAS#:42739-91-3. Retrieved from [Link]

-

European Patent Office. (2024, June 26). Method for preparing 5-bromo-2-chloro-benzoic acid as raw material in hypoglycemic drug synthesis. EPO. Retrieved from [Link]

-

PubChemLite. (n.d.). 42739-91-3 (C22H29Cl2NO3). Retrieved from [Link]

- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

-

Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid. Retrieved from [Link]

-

SIELC Technologies. (2018, May 17). This compound. Retrieved from [Link]

-

Journal of Chemical Education. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. ACS Publications. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H8BrClO2). Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 98% (GC), 100 grams. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Library of Medicine. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]

-

ChemSrc. (n.d.). 3,3-BIS(4-CHLOROBENZYL)-2,4-PENTANEDIONE | CAS#:130745-77-6. Retrieved from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Ethyl5-bromo-2-chlorobenzoate , 98% , 76008-73-6 - CookeChem [cookechem.com]

- 4. This compound | 76008-73-6 [sigmaaldrich.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. files.eric.ed.gov [files.eric.ed.gov]

- 7. data.epo.org [data.epo.org]

- 8. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 9. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 [chemicalbook.com]

- 10. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Compound Profile: Ethyl 5-Bromo-2-chlorobenzoate

An In-Depth Technical Guide to the Molecular Weight of Ethyl 5-Bromo-2-chlorobenzoate

Executive Summary: this compound is a key chemical intermediate, notably utilized in the synthesis of modern antidiabetic drugs such as Dapagliflozin and Empagliflozin.[1] An accurate and verified determination of its molecular weight is fundamental for stoichiometric calculations in synthesis, quantitative analysis, purity assessment, and regulatory compliance. This guide provides a comprehensive technical overview of the molecular weight of this compound, moving from theoretical calculations to definitive experimental verification. We will explore the principles and practical methodologies of Mass Spectrometry (MS) and Elemental Analysis (EA), explaining the causality behind these experimental choices and how they provide a self-validating system for confirming the compound's identity and structure. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the analytical characterization of this important synthetic building block.

This compound is a disubstituted benzoate ester. Its utility as a precursor in complex organic synthesis demands a precise understanding of its chemical and physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈BrClO₂ | [2][3][4] |

| CAS Number | 76008-73-6 | [2][3] |

| Average Molecular Weight | 263.52 g/mol | [2][3][5] |

| Monoisotopic Mass | 261.93962 Da | [3] |

| Appearance | Colorless to light yellow liquid or semi-solid | [5][6] |

| Boiling Point | 288 °C | [5] |

| Density | ~1.55 g/mL at 25 °C | [5] |

| Common Purity | >98% (GC) | [6] |

Theoretical Molecular Weight and Isotopic Composition

The molecular weight of a compound can be expressed in two ways: the average molecular weight, used for macroscopic calculations, and the monoisotopic mass, which is critical for high-resolution mass spectrometry.

Average Molecular Weight Calculation: This is calculated using the weighted average atomic masses of the constituent elements as found on the periodic table.

-

Carbon (C): 9 x 12.011 u = 108.099 u

-

Hydrogen (H): 8 x 1.008 u = 8.064 u

-

Bromine (Br): 1 x 79.904 u = 79.904 u

-

Chlorine (Cl): 1 x 35.453 u = 35.453 u

-

Oxygen (O): 2 x 15.999 u = 31.998 u

-

Total (Average): 263.518 u (commonly rounded to 263.52 g/mol )

Monoisotopic Mass Calculation: This is calculated using the mass of the most abundant isotope of each element. This is the mass that is most precisely measured by mass spectrometry.

-

Carbon (¹²C): 9 x 12.00000 = 108.00000

-

Hydrogen (¹H): 8 x 1.00783 = 8.06264

-

Bromine (⁷⁹Br): 1 x 78.91834 = 78.91834

-

Chlorine (³⁵Cl): 1 x 34.96885 = 34.96885

-

Oxygen (¹⁶O): 2 x 15.99491 = 31.98982

-

Total (Monoisotopic): 261.93965 Da [3]

The distinction between these two values is crucial. The average molecular weight is a statistical value for bulk material, while the monoisotopic mass is a precise value for a single molecule containing the most common isotopes, which is essential for interpreting mass spectra.

Experimental Verification of Molecular Weight

Theoretical calculations must be confirmed by experimental data. For this compound, the combination of mass spectrometry and elemental analysis provides definitive, orthogonal confirmation of its molecular weight and elemental composition.

Mass Spectrometry (MS): A Definitive Approach

Expertise & Causality: Mass spectrometry is the premier technique for determining the molecular weight of a compound. Its power lies in its ability to measure the mass-to-charge ratio (m/z) of ionized molecules with high precision. For halogenated compounds, MS offers an exceptionally high degree of confidence. The unique natural isotopic abundances of chlorine and bromine create a characteristic "isotopic signature" that acts as a fingerprint, making the identification unambiguous. This is a self-validating system; if the observed isotopic pattern matches the theoretical pattern, it provides powerful evidence for the presence and number of these halogen atoms.

The Halogen Signature:

-

Chlorine: Exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[7][8][9] This results in a pair of peaks separated by 2 m/z units with a 3:1 intensity ratio for any fragment containing one chlorine atom.

-

Bromine: Exists as two primary isotopes, ⁷⁹Br and ⁸¹Br, in an approximate natural abundance ratio of 1:1.[7][8][9] This results in a pair of peaks of nearly equal height separated by 2 m/z units.

Predicted Isotopic Cluster for C₉H₈BrClO₂: The presence of both one chlorine and one bromine atom results in a distinctive pattern of three main molecular ion peaks: M, M+2, and M+4.

| Peak | Isotopic Composition | Relative m/z | Expected Relative Intensity |

| M | ⁷⁹Br, ³⁵Cl | 261.94 | ~75% (Base Peak in Cluster) |

| M+2 | ⁸¹Br, ³⁵Cl OR ⁷⁹Br, ³⁷Cl | 263.94 | ~100% (Most Abundant) |

| M+4 | ⁸¹Br, ³⁷Cl | 265.94 | ~25% |

Note: Intensities are normalized relative to the most abundant peak in the isotopic cluster.

This predictable and highly characteristic M, M+2, M+4 pattern provides unequivocal evidence for the presence of one bromine and one chlorine atom in the molecule, thus validating its identity.

Caption: Workflow for Molecular Weight Verification by Mass Spectrometry.

Experimental Protocol: ESI-MS Analysis

-

Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile (MeCN).

-

Working Solution: Create a working solution by diluting the stock solution to 1-10 µg/mL using 50:50 MeCN:H₂O with 0.1% formic acid. The acid aids in protonation for positive ion mode analysis.

-

Instrument Calibration: Calibrate the mass spectrometer using the manufacturer's recommended calibration solution to ensure high mass accuracy.

-

Sample Infusion: Infuse the working solution into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500. Ensure the resolution is sufficient to resolve the isotopic peaks clearly.

-

Data Analysis: Examine the resulting spectrum for the protonated molecular ion [M+H]⁺. Verify the presence of the characteristic isotopic cluster centered around m/z 263, 265, and 267, and confirm that the relative intensities match the theoretical predictions.

Elemental Analysis (EA): Corroborative Evidence

Expertise & Causality: While MS provides a precise molecular weight, elemental analysis offers orthogonal confirmation of the compound's empirical formula. It quantitatively determines the percentage by mass of the core elements (C, H, N, S, and in this case, halogens).[10][11][12] This technique relies on the complete combustion of the sample and subsequent detection of the resulting gases.[13] If the experimentally determined mass percentages match the theoretical values calculated from the presumed formula (C₉H₈BrClO₂), it strongly validates the compound's elemental composition and, by extension, its molecular weight and purity.

Theoretical vs. Experimental Data Comparison:

| Element | Theoretical Mass % (for C₉H₈BrClO₂) | Typical Experimental Result (Acceptable Range) |

| Carbon (C) | 41.02% | 41.02 ± 0.4% |

| Hydrogen (H) | 3.06% | 3.06 ± 0.3% |

| Bromine (Br) | 30.32% | (Determined by other methods, e.g., titration) |

| Chlorine (Cl) | 13.45% | (Determined by other methods, e.g., titration) |

| Oxygen (O) | 12.14% | (Often calculated by difference) |

Note: Standard CHN analyzers determine Carbon, Hydrogen, and Nitrogen. Halogens and Oxygen often require specific modules, separate analytical methods (e.g., ion chromatography after combustion), or are calculated by difference.

Caption: General Workflow for Elemental Analysis via Combustion.

Experimental Protocol: Combustion Analysis

-

Instrument Preparation: Ensure the elemental analyzer is calibrated with a certified standard (e.g., acetanilide).

-

Sample Weighing: Accurately weigh approximately 2 mg of this compound into a tin capsule using a microbalance.

-

Analysis: Place the capsule into the instrument's autosampler. The instrument will drop the sample into a high-temperature furnace with a pure oxygen stream.

-

Combustion & Detection: The sample undergoes complete combustion. The resultant gases (CO₂, H₂O) are passed through a gas chromatography column for separation and then quantified by a thermal conductivity detector (TCD).

-

Calculation: The instrument's software calculates the mass percentages of Carbon and Hydrogen based on the detector's response and the initial sample weight.

-

Validation: Compare the experimental percentages to the theoretical values. A deviation of <0.4% is generally considered acceptable and confirms the elemental composition.

Safety and Handling

A thorough understanding of a compound's hazards is a prerequisite for its handling. This compound is classified as an irritant.

Hazard Profile:

| Hazard Statement | Description | GHS Pictogram | Signal Word |

|---|---|---|---|

| H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

| H302/H332 | Harmful if swallowed or if inhaled | GHS07 (Exclamation Mark) | Warning |

Caption: Logical Flow for Safe Handling of Chemical Irritants.

Safe Handling Protocols:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[14][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[16]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[14]

-

First Aid (Eyes): In case of eye contact, immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[14][15]

-

First Aid (Skin): If skin contact occurs, wash off immediately with plenty of soap and water.[15] Remove contaminated clothing.[14]

-

First Aid (Inhalation): If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[14]

-

Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place away from oxidizing agents.[14]

Conclusion

The molecular weight of this compound is a foundational parameter, theoretically calculated as 263.52 g/mol . This guide has detailed the robust, multi-faceted approach required for its definitive experimental verification. Mass spectrometry serves as the primary tool, offering not just a precise monoisotopic mass but also a unique isotopic signature that confirms the presence of both chlorine and bromine atoms. Elemental analysis provides essential, orthogonal support by validating the compound's empirical formula. For researchers in synthetic chemistry and drug development, the rigorous application of these analytical techniques is indispensable for ensuring the identity, purity, and quality of this critical chemical intermediate, thereby upholding the integrity of the subsequent scientific endeavors.

References

- Ethyl 5-bromo-2-chlorobenzo

- A Look at Elemental Analysis for Organic Compounds - AZoM. (2021-05-06).

- Elemental Analysis - Organic & Inorganic Compounds - Eltra.

- Elemental analysis: operation & applic

- ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS | McGraw-Hill Educ

- The Science of Elemental Analysis: Benefits and Applic

- Ethyl 5-bromo-2-chlorobenzo

- Ethyl 5-bromo-2-chlorobenzo

- Ethyl5-bromo-2-chlorobenzo

- mass spectra - the M+2 peak - Chemguide.

- Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023-08-29).

- ETHYL 5-BROMO-2-CHLOROBENZO

- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google P

- Video: Mass Spectrometry: Alkyl Halide Fragment

- METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EPO. (2024-06-26).

- This compound 76008-73-6 | TCI EUROPE N.V. - Tokyo Chemical Industry.

- Fisher Scientific - SAFETY D

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-16).

- 5-Bromo-2-chlorobenzoic Acid - SAFETY D

- 5 - SAFETY D

- A kind of synthetic method of 5-bromo-2-chlorobenzoic acid - Eureka | P

- Ethyl 5-Bromo-2-chlorobenzo

Sources

- 1. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound | C9H8BrClO2 | CID 144749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Ethyl5-bromo-2-chlorobenzoate , 98% , 76008-73-6 - CookeChem [cookechem.com]

- 6. This compound | 76008-73-6 | TCI EUROPE N.V. [tcichemicals.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 10. azom.com [azom.com]

- 11. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 12. Elemental analysis: operation & applications - Elementar [elementar.com]

- 13. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of a Dihalogenated Benzene Derivative

An In-depth Technical Guide to Ethyl 5-bromo-2-chlorobenzoate

This compound is a dihalogenated aromatic ester that has emerged as a pivotal building block in modern synthetic organic chemistry. While its structure may appear unassuming, the specific arrangement of its functional groups—an ethyl ester, a chloro substituent, and a bromo substituent on a benzene ring—provides a versatile platform for constructing complex molecular architectures. Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a crucial starting material for the synthesis of high-value active pharmaceutical ingredients (APIs), most notably for a class of anti-diabetic drugs.

This guide provides an in-depth technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical validation, and its strategic application in complex molecular synthesis.

Part 1: Core Chemical and Physical Identity

A precise understanding of a reagent's fundamental properties is the bedrock of its effective use in synthesis. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] Its identity is further defined by its CAS Registry Number, 76008-73-6, which serves as a universal identifier across chemical databases and regulatory frameworks.[2]

Chemical Structure

The substitution pattern on the benzene ring is key to the reactivity of this molecule. The chloro group at position 2 and the bromo group at position 5 create a specific electronic and steric environment that influences subsequent chemical transformations.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of the compound dictate its handling, storage, and reaction conditions. It is typically a colorless to light yellow liquid at room temperature.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈BrClO₂ | [1][2] |

| Molecular Weight | 263.52 g/mol | [2] |

| Boiling Point | 288 °C (lit.) | [3] |

| Density | 1.55 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.56 (lit.) | [3] |

| Purity | >98.0% (GC) | |

| Storage Temperature | Room Temperature, recommended cool and dark (<15°C) |

Part 2: Synthesis and Manufacturing Pathways

The synthesis of this compound is a critical process, with the primary challenge being high regioselectivity to achieve the desired 5-bromo, 2-chloro substitution pattern.[4] This specific arrangement is crucial for its function as a synthetic intermediate.[4]

Primary Laboratory Synthesis: Fischer Esterification

The most direct and common laboratory-scale synthesis involves the Fischer esterification of its corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid.[4] This is an acid-catalyzed reaction between a carboxylic acid and an alcohol.

Causality: The reaction requires a strong acid catalyst (typically sulfuric acid) to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol. The reaction is an equilibrium process; therefore, to drive it towards the product (the ester), excess ethanol is often used, and the water generated as a byproduct is removed.

Caption: Workflow for the laboratory synthesis of this compound.

Detailed Experimental Protocol (Fischer Esterification):

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-chlorobenzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of absolute ethanol (5-10 eq) to serve as both reactant and solvent.

-

Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring mixture.

-

Heating: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for several hours (typically 4-16 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude ester by vacuum distillation or column chromatography to yield pure this compound.

Industrial-Scale Synthesis Strategies

On an industrial scale, alternative routes that are more cost-effective and scalable are often employed. Patents describe multi-step processes that may start from different raw materials.[5][6] One such pathway begins with 5-bromo-2-aminobenzoic acid derivatives, which undergo diazotization followed by a Sandmeyer-type reaction to introduce the chloro group, and subsequent esterification.[5][7] Another approach starts with 2-chlorobenzonitrile, which is first brominated and then hydrolyzed to the carboxylic acid before esterification.[8] These methods are chosen for their use of cheaper starting materials and amenability to large-batch production.[6][9]

Part 3: Analytical Validation and Quality Control

Confirming the identity and purity of the synthesized this compound is a non-negotiable step in any research or manufacturing setting. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for assessing purity.

Self-Validating HPLC Protocol:

This protocol is designed to provide a robust separation of the target compound from starting materials and potential byproducts.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: Newcrom R1 reverse-phase (RP) column.[2]

-

Mobile Phase: An isocratic mixture of acetonitrile (MeCN), water, and phosphoric acid.[2] For Mass Spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid.[2]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the chromophore (e.g., 254 nm).

-

Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

-

Validation: The appearance of a single, sharp peak at the expected retention time confirms the purity of the sample. Purity is quantified by the area percentage of the main peak relative to the total area of all peaks.

Part 4: Applications in Pharmaceutical Synthesis

The primary value of this compound lies in its role as a key intermediate. Its specific halogenation pattern allows for selective downstream functionalization, typically through metal-catalyzed cross-coupling reactions or the formation of Grignard reagents.[10]

Precursor to SGLT2 Inhibitors

This compound is a critical starting material for the synthesis of Dapagliflozin and Empagliflozin, which are sodium-glucose co-transporter 2 (SGLT2) inhibitors used to treat type 2 diabetes.[5] The synthesis involves coupling the aryl core of this compound with another molecular fragment, demonstrating its utility as a scaffold.

Caption: Role as a key intermediate in multi-step API synthesis.

The bromo-substituent is often utilized for forming a new carbon-carbon bond, for instance, by conversion to an organometallic species which then reacts with another electrophile. This strategic use highlights the importance of the specific isomer supplied by this compound.[4]

Part 5: Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements.

GHS Hazard Information: [1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Precautionary Measures & Handling: [11][12]

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13] Avoid breathing vapors or mists.[11]

-

Handling: Wash hands and any exposed skin thoroughly after handling.[11] Avoid contact with skin, eyes, and clothing.[11]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11] Store away from incompatible materials such as strong oxidizing agents.[11]

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation persists.[11]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]

Conclusion

This compound is more than just a chemical on a shelf; it is a precisely designed tool for molecular construction. Its value is derived from the strategic placement of its halogen and ester functional groups, enabling complex, regioselective transformations that are fundamental to the synthesis of modern pharmaceuticals. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for any scientist seeking to leverage its synthetic potential.

References

-

SIELC Technologies. (2018, May 17). This compound. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. This compound. Available at: [Link]

- Google Patents. (2021). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

-

European Patent Office. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Available at: [Link]

-

Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate of SGLT2 Inhibitors. SynOpen, 06(03), 209–214. Available at: [Link]

- Google Patents. (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.

-

Wikipedia. Grignard reagent. Available at: [Link]

Sources

- 1. This compound | C9H8BrClO2 | CID 144749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. Ethyl5-bromo-2-chlorobenzoate , 98% , 76008-73-6 - CookeChem [cookechem.com]

- 4. benchchem.com [benchchem.com]

- 5. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Grignard reagent - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 5-bromo-2-chlorobenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 5-bromo-2-chlorobenzoate is a halogenated aromatic ester that serves as a crucial building block in the synthesis of a wide range of complex organic molecules. Its unique substitution pattern, featuring a bromine atom para to the chlorine and meta to the ethyl ester group, imparts specific reactivity that is highly valued in medicinal chemistry and materials science. This guide provides a comprehensive overview of its nomenclature, synthesis, physicochemical properties, and key applications, with a particular focus on its role in the development of novel therapeutics.

Nomenclature and Identification

Precise identification of chemical compounds is fundamental for scientific communication and reproducibility. This compound is known by several synonyms and is uniquely identified by its CAS number.

| Identifier Type | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 76008-73-6 | Sigma-Aldrich[2], TCI AMERICA |

| Synonym | 5-Bromo-2-chlorobenzoic Acid Ethyl Ester | TCI AMERICA, CP Lab Safety[3] |

| Synonym | Benzoic acid, 5-bromo-2-chloro-, ethyl ester | PubChem[1], SIELC Technologies[4] |

| Molecular Formula | C9H8BrClO2 | PubChem[1], TCI AMERICA |

| Molecular Weight | 263.52 g/mol | TCI AMERICA, CookeChem[5] |

| InChIKey | AMGWDYLEMSMUIO-UHFFFAOYSA-N | PubChem[1], Sigma-Aldrich[2] |

Synthesis and Mechanistic Insights

The primary and most common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid.[6] This precursor is a critical intermediate in the production of various fine chemicals and pharmaceuticals. The key challenge in its synthesis lies in achieving high regioselectivity to ensure the bromine atom is introduced at the C5 position, which is para to the chloro group and meta to the carboxyl group.[6]

Synthesis of the Precursor: 5-Bromo-2-chlorobenzoic Acid

A widely utilized method for synthesizing 5-bromo-2-chlorobenzoic acid is the electrophilic bromination of 2-chlorobenzoic acid.[6] This reaction is typically carried out using a brominating agent like N-bromosuccinimide (NBS) in a strong acidic medium, such as concentrated sulfuric acid.[6] The directing effects of the substituents on the aromatic ring—the ortho-, para-directing chloro group and the meta-directing carboxylic acid group—synergistically favor the introduction of the bromine atom at the C5 position.[6]

Esterification to this compound

The conversion of 5-bromo-2-chlorobenzoic acid to its ethyl ester is a standard esterification reaction.[6] This is typically achieved by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-chlorobenzoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture and remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude this compound. Further purification can be achieved by column chromatography or distillation.

Caption: Fischer Esterification Workflow.

Physicochemical Properties and Characterization

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Physical Form | Colorless to Yellow Clear Liquid/Semi-Solid | TCI AMERICA, Sigma-Aldrich[2] |

| Boiling Point | 288 °C (lit.) | TCI AMERICA, CookeChem[5] |

| Density | 1.55 g/mL at 25 °C (lit.) | CookeChem[5] |

| Refractive Index (n20/D) | 1.56 (lit.) | CookeChem[5] |

| Purity | >98.0% (GC) | TCI AMERICA, CP Lab Safety[3] |

| Storage | Room Temperature, recommended in a cool and dark place (<15°C) | TCI AMERICA, Sigma-Aldrich[2] |

Spectral Data: Characterization of this compound is typically performed using various spectroscopic techniques. While specific spectra are proprietary, general spectral information is available from sources like ChemicalBook, which lists the availability of 1H NMR, IR, and MS data.[7]

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis, primarily utilized as a building block for more complex molecules.

Intermediate for Hypoglycemic Drugs

A significant application of the parent compound, 5-bromo-2-chlorobenzoic acid, is as a key starting material in the synthesis of antidiabetic drugs like Dapagliflozin and Empagliflozin.[8] The ethyl ester serves as a protected form of the carboxylic acid, which can be hydrolyzed in later synthetic steps.[8][9]

Synthesis of Biphenyl Carboxylates

This compound can be used in the synthesis of substituted biphenyl compounds. For example, it is a precursor for ethyl 6-bromo-3-chloro-3′-methylbiphenyl-2-carboxylate.[5] Such structures are of interest in materials science and as scaffolds in medicinal chemistry.

Ligand Synthesis

While 5-bromo-2-chlorobenzoic acid itself can act as a ligand, its ester derivatives are often used to synthesize more complex chelating agents, such as those incorporating β-diketone moieties, which are known to form stable complexes with a wide range of metal ions.[6]

Caption: Key Application Areas.

Safety and Handling

This compound is classified as an irritant.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 98% (GC), 100 grams. Retrieved from [Link]

-

SIELC Technologies. (2018, May 17). This compound. Retrieved from [Link]

-

European Patent Office. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 76008-73-6 [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. Ethyl5-bromo-2-chlorobenzoate , 98% , 76008-73-6 - CookeChem [cookechem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound(76008-73-6) 1H NMR spectrum [chemicalbook.com]

- 8. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

Physical properties of Ethyl 5-bromo-2-chlorobenzoate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-bromo-2-chlorobenzoate

Introduction

This compound is a halogenated aromatic ester with significant utility as a building block in organic synthesis. Its structural features—a benzene ring substituted with bromine and chlorine atoms, and an ethyl ester group—make it a versatile intermediate for creating more complex molecules, particularly in the fields of pharmaceutical and agrochemical research.[1][2] The precise understanding and verification of its physical properties are paramount for its effective use in synthetic protocols, ensuring reproducibility, optimizing reaction conditions, and guaranteeing the quality of downstream products.

This guide serves as a technical resource for researchers and drug development professionals, offering a detailed examination of the core physicochemical properties of this compound. As a senior application scientist, the narrative herein is structured to provide not just data, but also the underlying scientific rationale for the methodologies used to determine these properties, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Key Chemical Identifiers:

-

IUPAC Name: this compound[3]

-

InChI: InChI=1S/C9H8BrClO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3[3]

Section 1: Core Physicochemical Data

The fundamental physical constants of a compound are the bedrock of its chemical identity. For this compound, these properties dictate its behavior in various physical and chemical processes, from storage and handling to its role as a reactant. The data presented below has been consolidated from various authoritative sources.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 263.52 g/mol | [1][4] |

| Physical Form | Clear, colorless to light yellow liquid or semi-solid | [1][6][7] |

| Boiling Point | 288 °C (at atmospheric pressure) | [1][7] |

| Density | 1.55 g/mL (at 25 °C) | [1][7] |

| Refractive Index (n_D²⁰) | 1.56 | [1][7] |

| Flash Point | >230 °F (>110 °C) | [1][7] |

| Purity | Typically >98.0% (determined by GC) | [6] |

Expert Analysis of Physical State and Thermal Properties

A noteworthy discrepancy exists in the literature regarding the melting point of this compound. Some sources report a melting point of 128-130 °C.[1][7] However, this is inconsistent with multiple observations of the compound as a liquid or semi-solid at room temperature.[1] This high melting point is characteristic of the parent carboxylic acid, 5-bromo-2-chlorobenzoic acid, which is a crystalline solid with a melting point in the range of 150-162 °C.[2][8]

Causality: The esterification of a carboxylic acid to an ethyl ester typically results in a significant depression of the melting point and a lowering of the boiling point compared to the parent acid, due to the removal of strong intermolecular hydrogen bonding. Therefore, it is scientifically plausible to conclude that the reported melting point of 128-130 °C for the ethyl ester is erroneous and likely a result of data transcription error, confusing it with its precursor. The compound should be handled as a high-boiling liquid or semi-solid at ambient temperatures.

Section 2: Experimental Methodologies for Property Determination

To ensure trustworthiness, every physical constant must be verifiable through standardized experimental protocols. This section details the methodologies for determining the key properties of this compound, explaining the scientific principles behind each choice.

Method 2.1: Determination of Boiling Point via Distillation

The boiling point is a critical indicator of purity for a liquid. The reported value of 288 °C suggests that distillation should ideally be performed under reduced pressure to prevent thermal decomposition.[1]

Protocol for Vacuum Distillation:

-

Apparatus Setup: Assemble a short-path distillation apparatus as illustrated in the workflow diagram below. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Sample Preparation: Place a 10 mL sample of this compound into the 50 mL round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the desired pressure (e.g., 1-5 mmHg).

-

Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

-

Data Collection: Record the temperature at which the liquid consistently condenses on the thermometer bulb and drips into the receiving flask. This is the boiling point at the measured pressure.

-

Correction: Use a pressure-temperature nomograph to correct the observed boiling point to atmospheric pressure (760 mmHg) for standardization.

Experimental Workflow: Vacuum Distillation

Caption: Workflow for boiling point determination.

Method 2.2: Measurement of Density using a Pycnometer

Density is a fundamental property useful for identity confirmation and for converting mass to volume. A pycnometer (specific gravity bottle) offers a highly accurate method.

Protocol for Density Measurement:

-

Calibration: Clean and dry a 10 mL pycnometer and measure its mass (m₁). Fill it with deionized water at a controlled temperature (25.0 °C) and measure its mass again (m₂).

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound at the same temperature (25.0 °C) and measure its mass (m₃).

-

Calculation:

-

Mass of water = m₂ - m₁

-

Volume of pycnometer = (m₂ - m₁) / ρ_water (where ρ_water at 25 °C is ~0.99704 g/mL)

-

Mass of sample = m₃ - m₁

-

Density of sample = (m₃ - m₁) / Volume of pycnometer

-

Logical Flow: Density Determination

Caption: Logic for calculating density via pycnometry.

Method 2.3: Purity Assessment via Gas Chromatography (GC)

Commercial sources specify that the purity of this compound is determined by Gas Chromatography (GC).[6] This technique is ideal due to the compound's volatility and thermal stability at its boiling point.

Self-Validating GC Protocol:

-

System Preparation:

-

Instrument: Agilent GC system (or equivalent) with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm) is a suitable choice for separating aromatic compounds based on boiling point.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

-

Method Parameters:

-

Inlet Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes. This program ensures the separation of potential low-boiling impurities and the timely elution of the main peak.

-

-

Sample Preparation: Prepare a solution of the sample in a high-purity solvent like dichloromethane or ethyl acetate at a concentration of ~1 mg/mL.

-

Analysis: Inject 1 µL of the sample solution.

-

Data Interpretation: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram (Area % method). The retention time serves as a qualitative identifier.

Section 3: Solubility, Handling, and Safety

Solubility Profile: While quantitative solubility data is not readily available, a qualitative assessment can be made based on its molecular structure. As a non-polar, halogenated ester, this compound is expected to be:

-

Immiscible with water.

-

Soluble in common organic solvents such as dichloromethane, ethyl acetate, tetrahydrofuran (THF), acetone, and toluene.

This profile is consistent with the solubility of its parent acid, which is sparingly soluble in water but more soluble in organic solvents.[2]

Storage and Handling: For maintaining long-term purity and stability, the compound should be stored under the following conditions:

-

Temperature: Room temperature.[1]

-

Atmosphere: In a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the ester functionality by atmospheric moisture.[1][7]

Safety and Hazard Information: According to the Globally Harmonized System (GHS), this compound is classified with the GHS07 pictogram (Exclamation Mark).

-

Signal Word: Warning[3]

-

Hazard Statements:

-

Precautionary Statements: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should occur in a well-ventilated area or a chemical fume hood.[3]

Conclusion

This compound is a key synthetic intermediate whose utility is underpinned by its well-defined physical properties. This guide has provided a comprehensive overview of its core physicochemical data, including its identity as a high-boiling liquid with a density of 1.55 g/mL and a refractive index of 1.56. By detailing the robust experimental methodologies required for the verification of these properties, we establish a framework for quality control and consistent application in research and development. The clarification of data discrepancies, particularly regarding the melting point, underscores the importance of critical scientific evaluation. Adherence to the outlined handling and safety protocols will ensure the compound's integrity and the safety of the professionals who use it to drive innovation in chemical synthesis.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (2025). This compound (C9H8BrClO2). Université du Luxembourg. Retrieved from [Link]

-

Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid. Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

Sources

- 1. Ethyl5-bromo-2-chlorobenzoate , 98% , 76008-73-6 - CookeChem [cookechem.com]

- 2. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]

- 3. This compound | C9H8BrClO2 | CID 144749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. PubChemLite - this compound (C9H8BrClO2) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 76008-73-6 | TCI EUROPE N.V. [tcichemicals.com]

- 7. This compound | 76008-73-6 [amp.chemicalbook.com]

- 8. A12218.30 [thermofisher.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-bromo-2-chlorobenzoate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 5-bromo-2-chlorobenzoate (CAS No: 76008-73-6), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind the observed spectral features, providing a framework for the structural elucidation and quality control of this important chemical entity.

Introduction

This compound is a disubstituted benzene derivative with the molecular formula C₉H₈BrClO₂ and a molecular weight of approximately 263.52 g/mol .[1][2] Its structure, featuring an ethyl ester group and two halogen substituents (bromine and chlorine), presents a unique spectroscopic fingerprint that is crucial for its unambiguous identification and purity assessment. Understanding the spectroscopic characteristics of this molecule is paramount for its effective utilization in multi-step synthetic pathways. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing both theoretical predictions and interpretations of experimental findings.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.

Figure 1: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Experimental Protocol

A standard protocol for acquiring the ¹H NMR spectrum of this compound would involve dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer.

Figure 2: Workflow for ¹H NMR Data Acquisition.

Predicted ¹H NMR Data and Interpretation

Based on the structure, the ¹H NMR spectrum is expected to show signals for the aromatic protons and the ethyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, chlorine, and bromine atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 7.8 - 8.0 | d | ~2.5 | 1H |

| H-4 | 7.5 - 7.7 | dd | ~8.5, ~2.5 | 1H |

| H-3 | 7.3 - 7.5 | d | ~8.5 | 1H |

| -OCH₂CH₃ | 4.3 - 4.5 | q | ~7.1 | 2H |

| -OCH₂CH₃ | 1.3 - 1.5 | t | ~7.1 | 3H |

Interpretation:

-

Aromatic Protons (H-3, H-4, H-6): The three protons on the benzene ring are in distinct chemical environments.

-

H-6: This proton is ortho to the electron-withdrawing carbonyl group, leading to a downfield shift. It is expected to appear as a doublet due to coupling with H-4 (meta coupling, small J value).

-

H-4: This proton is coupled to both H-3 (ortho coupling, larger J value) and H-6 (meta coupling, smaller J value), resulting in a doublet of doublets.

-

H-3: This proton is ortho to the chlorine atom and is expected to be a doublet due to coupling with H-4.

-

-

Ethyl Group Protons (-OCH₂CH₃):

-

The methylene protons (-OCH₂-) are adjacent to the electron-withdrawing oxygen atom of the ester, causing them to be deshielded and appear as a quartet due to coupling with the three methyl protons.

-

The methyl protons (-CH₃) are further from the electronegative oxygen and appear as an upfield triplet due to coupling with the two methylene protons. This characteristic quartet-triplet pattern is a hallmark of an ethyl group.[3]

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol

The sample preparation is similar to that for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Data and Interpretation

The spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the ethyl group carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 164 - 166 |

| C-2 (C-Cl) | 133 - 135 |

| C-5 (C-Br) | 118 - 120 |

| C-1 | 130 - 132 |

| C-4 | 136 - 138 |

| C-6 | 131 - 133 |

| C-3 | 130 - 132 |

| -OCH₂CH₃ | 61 - 63 |

| -OCH₂CH₃ | 13 - 15 |

Interpretation:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.[4]

-

Aromatic Carbons:

-

The carbons directly attached to the electronegative halogen atoms (C-2 and C-5) will have their chemical shifts influenced by both inductive and resonance effects.

-

The other aromatic carbons (C-1, C-3, C-4, C-6) will have distinct chemical shifts based on their position relative to the substituents.

-

-

Ethyl Group Carbons (-OCH₂CH₃):

-

The methylene carbon (-OCH₂-) is attached to the oxygen and is therefore more deshielded than the terminal methyl carbon.

-

The methyl carbon (-CH₃) appears at a characteristic upfield chemical shift.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid or semi-solid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Predicted IR Data and Interpretation

The IR spectrum will be dominated by absorptions from the ester functional group and the substituted aromatic ring.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |